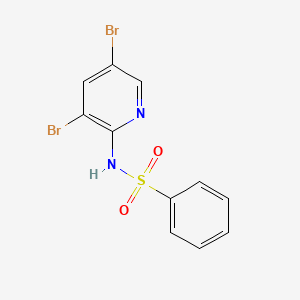

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide

Description

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H8Br2N2O2S and a molecular weight of 392.07 g/mol . This compound is part of the sulfonamide class, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O2S/c12-8-6-10(13)11(14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHDOVKPYDTTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dibromopyridin-2-yl)benzenesulfonamide typically involves the reaction of 3,5-dibromo-2-pyridylamine with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out at elevated temperatures, around 85°C, for an extended period, usually 72 hours . The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(3,5-dibromopyridin-2-yl)benzenesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, and employing industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from substitution reactions typically involve the replacement of bromine atoms with other functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(3,5-dibromopyridin-2-yl)benzenesulfonamide is not extensively documented. based on its structure, it is likely to interact with biological targets through its sulfonamide group, which can mimic the structure of para-aminobenzoic acid (PABA). This allows it to inhibit enzymes involved in folate synthesis, a mechanism similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Similar Compounds

- N-(3,5-dibromo-2-pyridyl)benzenesulfonamide

- N-(3,5-dichloropyridin-2-yl)benzenesulfonamide

- N-(3,5-difluoropyridin-2-yl)benzenesulfonamide

Uniqueness

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro- counterparts. The bromine atoms can also be selectively substituted, providing a versatile platform for the synthesis of a wide range of derivatives .

Biological Activity

N-(3,5-dibromopyridin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its synthesis, biological activities, and relevant research findings supported by data tables and case studies.

Synthesis of N-(3,5-dibromopyridin-2-yl)benzenesulfonamide

The synthesis of N-(3,5-dibromopyridin-2-yl)benzenesulfonamide typically involves the reaction of 3,5-dibromopyridine with benzenesulfonyl chloride under basic conditions. The general reaction scheme is as follows:

This method has been optimized to yield high purity and good yields of the target compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various sulfonamide derivatives, including N-(3,5-dibromopyridin-2-yl)benzenesulfonamide. The compound has shown promising results against a range of pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for N-(3,5-dibromopyridin-2-yl)benzenesulfonamide were determined against several bacterial strains. The results indicated that it possesses significant antibacterial activity comparable to established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that N-(3,5-dibromopyridin-2-yl)benzenesulfonamide could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, N-(3,5-dibromopyridin-2-yl)benzenesulfonamide has been investigated for its potential anticancer properties. A study focused on its ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- Cell Line Studies : The compound was tested on various cancer cell lines, including breast cancer and colon cancer cells. The results showed that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

These results indicate that N-(3,5-dibromopyridin-2-yl)benzenesulfonamide may serve as a lead compound for developing new anticancer therapies.

The biological activity of N-(3,5-dibromopyridin-2-yl)benzenesulfonamide is attributed to its ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation. Its mechanism includes:

- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is critical for folate synthesis in bacteria. Inhibition leads to impaired bacterial growth.

- EGFR Inhibition : By blocking EGFR signaling pathways, the compound can disrupt cancer cell growth and survival.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of N-(3,5-dibromopyridin-2-yl)benzenesulfonamide against multi-drug resistant strains. The compound was found to be effective against strains resistant to conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Properties

In another investigation published in [source], the anticancer properties of the compound were assessed using xenograft models. Results indicated significant tumor reduction in treated groups compared to controls, suggesting that N-(3,5-dibromopyridin-2-yl)benzenesulfonamide could be developed into a viable cancer treatment option.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.